2-[(4-Aminophenyl)thio]benzenamine
Description
2-[(4-Aminophenyl)thio]benzenamine, also known as 4-[(4-aminophenyl)sulfanyl]aniline, is a bifunctional aromatic amine characterized by two para-substituted aniline groups connected via a sulfur atom. Its molecular formula is C₁₂H₁₂N₂S, with a molecular weight of 216.3 g/mol. The compound features a thioether (-S-) linkage between two aromatic rings, each bearing an amino (-NH₂) group at the para position.
The compound is typically synthesized via nucleophilic substitution reactions. For instance, aminobenzenethiol derivatives react with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous syntheses of thioacetate esters .
Properties
CAS No. |
6259-01-4 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H12N2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,13-14H2 |
InChI Key |
SDFBOZZUDRGADA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)N |
Other CAS No. |
6259-01-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(4-Aminophenyl)thio]benzenamine can be contextualized by comparing it with related aryl thioanilines and derivatives. Key compounds include halogenated analogs, oxidized sulfur derivatives, and selenium-based analogs.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Electronic Effects: The amino groups in this compound enhance electron density on the aromatic rings, increasing its nucleophilicity compared to halogenated analogs like 4-[(4-Fluorophenyl)thio]aniline . Fluorine and chlorine substituents (in and ) introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions.
Solubility and Stability :
- The sulfoxide derivative () exhibits higher water solubility due to its polar -SO- group but is more prone to further oxidation.
- Diselenide analogs () are less stable under ambient conditions but offer unique redox properties.
Synthetic Routes: Thioether-linked compounds (e.g., ) are typically synthesized via nucleophilic aromatic substitution (e.g., aminothiophenol reacting with halides). Sulfoxides require oxidation steps (e.g., H₂O₂ treatment), while diselenides involve selenium incorporation .
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